Methyl 4-bromo-2-cyano-6-hydroxybenzoate
Description
Methyl 4-bromo-2-cyano-6-hydroxybenzoate is a substituted methyl benzoate derivative featuring a bromine atom at position 4, a cyano group at position 2, and a hydroxyl group at position 6. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, including cross-coupling (e.g., Suzuki-Miyaura reactions) and nucleophilic substitutions. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the cyano group acts as a strong electron-withdrawing substituent, influencing electronic properties and acidity.
Properties
CAS No. |
1805182-70-0 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
methyl 4-bromo-2-cyano-6-hydroxybenzoate |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)8-5(4-11)2-6(10)3-7(8)12/h2-3,12H,1H3 |
InChI Key |
XEQOODOEAKLATD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1O)Br)C#N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1O)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The cyano group in the target compound increases the acidity of the hydroxyl group compared to analogs with -F, -Cl, or -CH₃ substituents. Methyl groups (e.g., in ) reduce polarity and solubility in polar solvents like water or methanol.
Physical Properties :
- Reactivity: The bromine atom in all analogs serves as a leaving group, enabling cross-coupling reactions. Cyano groups (target and ) allow reduction to amines or participation in click chemistry.
Research Implications
- Pharmaceutical Synthesis : The target compound’s -CN and -OH groups make it a candidate for synthesizing kinase inhibitors or antibacterial agents, where electron-withdrawing groups enhance binding affinity.
- Material Science : Its polarity and crystallinity (inferred from analogs) suggest utility in liquid crystals or coordination polymers, though experimental validation is needed.
Limitations
- No direct experimental data (e.g., melting point, solubility) for the target compound was found in the provided evidence; comparisons rely on structural extrapolation.
- Crystal structure prediction tools like SHELXL or SHELXT could refine solid-state properties but require single-crystal data.
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